![molecular formula C8H4F9NO5S B13930979 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 252937-66-9](/img/structure/B13930979.png)
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a fluorinated organic compound. It is characterized by the presence of a nonafluorobutane sulfonyl group attached to a pyrrolidine-2,5-dione structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of nonafluorobutanesulfonyl fluoride with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dione→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves the anodic fluorination of sulfolene, followed by the reaction with pyrrolidine-2,5-dione. The process is optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The nonafluorobutane sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols yield nonafluorobutanesulfonate esters .
科学的研究の応用
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves the interaction of the nonafluorobutane sulfonyl group with various molecular targets. The compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the nonafluorobutane group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Nonafluorobutanesulfonyl fluoride: This compound is similar in structure and reactivity, often used as a precursor in the synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione.
Perfluorobutanesulfonimide: Another fluorinated compound with similar applications in organic synthesis.
Perfluoro-1-butanesulfonyl fluoride: Used in similar sulfonylation reactions.
Uniqueness
This compound is unique due to the presence of both the nonafluorobutane sulfonyl group and the pyrrolidine-2,5-dione structure. This combination imparts distinct chemical properties, making it highly reactive and versatile in various applications.
特性
CAS番号 |
252937-66-9 |
|---|---|
分子式 |
C8H4F9NO5S |
分子量 |
397.17 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H4F9NO5S/c9-5(10,7(13,14)15)6(11,12)8(16,17)24(21,22)23-18-3(19)1-2-4(18)20/h1-2H2 |
InChIキー |
YUOCJTKDRNYTFJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
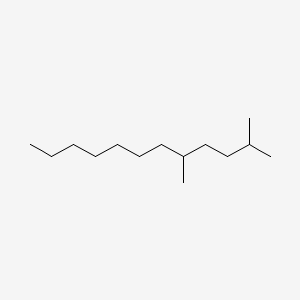
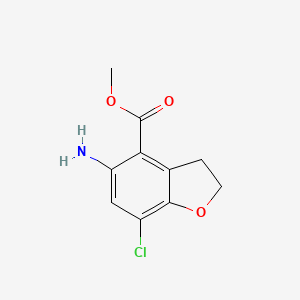
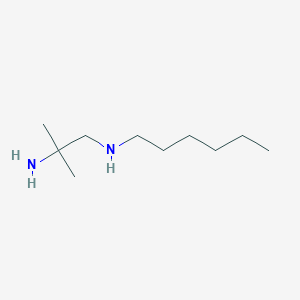
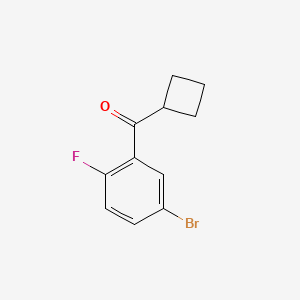
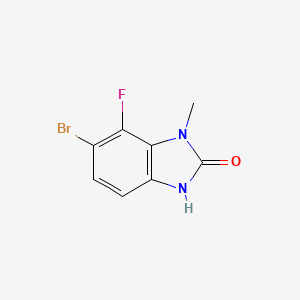
![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
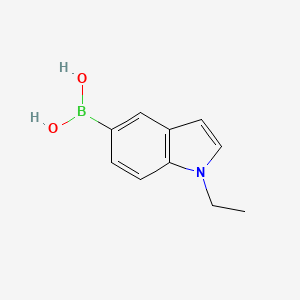

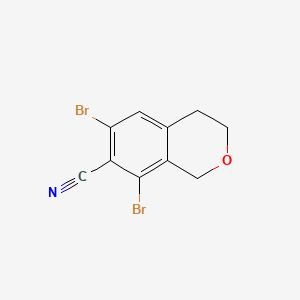
![5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene](/img/structure/B13930950.png)
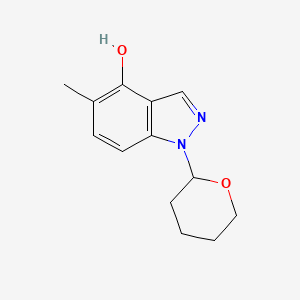
![9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
